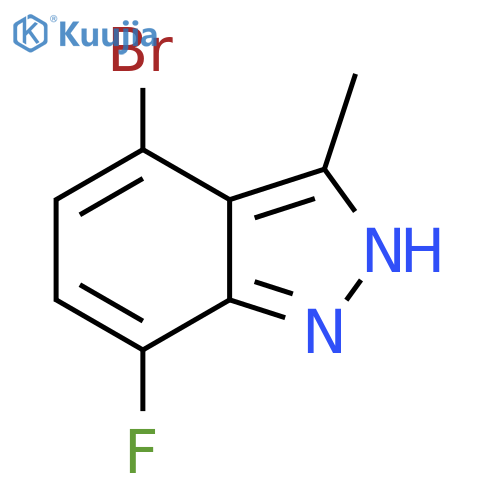Cas no 1956325-77-1 (4-Bromo-7-fluoro-3-methyl-1H-indazole)

1956325-77-1 structure
商品名:4-Bromo-7-fluoro-3-methyl-1H-indazole
4-Bromo-7-fluoro-3-methyl-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-7-fluoro-3-methyl-1H-indazole
- PS-19135
- 1956325-77-1
-
- インチ: 1S/C8H6BrFN2/c1-4-7-5(9)2-3-6(10)8(7)12-11-4/h2-3H,1H3,(H,11,12)
- InChIKey: JIYDWJHFEWTBDX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C2C1=C(C)NN=2)F
計算された属性
- せいみつぶんしりょう: 227.96984g/mol
- どういたいしつりょう: 227.96984g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 28.7
- ぶんしりょう: 229.05g/mol
4-Bromo-7-fluoro-3-methyl-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1231289-500mg |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 500mg |
$330 | 2024-07-21 | |
| Chemenu | CM232524-1g |
4-Bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 1g |
$*** | 2023-03-31 | |
| Aaron | AR023QD2-100mg |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 95% | 100mg |
$128.00 | 2023-12-15 | |
| 1PlusChem | 1P023Q4Q-100mg |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 100mg |
$126.00 | 2024-06-17 | |
| eNovation Chemicals LLC | Y1231289-5g |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 5g |
$1490 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231289-5g |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 5g |
$1490 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1231289-25g |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 25g |
$4975 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1231289-250mg |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 250mg |
$240 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1231289-10g |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 10g |
$2485 | 2025-02-28 | |
| eNovation Chemicals LLC | Y1231289-1g |
4-bromo-7-fluoro-3-methyl-1H-indazole |
1956325-77-1 | 97% | 1g |
$495 | 2025-02-28 |
4-Bromo-7-fluoro-3-methyl-1H-indazole 関連文献
-
Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
1956325-77-1 (4-Bromo-7-fluoro-3-methyl-1H-indazole) 関連製品
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
